molecular formula C4H7N3S2 B13152709 3,5-bis(methylsulfanyl)-1H-1,2,4-triazole CAS No. 7411-22-5

3,5-bis(methylsulfanyl)-1H-1,2,4-triazole

Katalognummer: B13152709
CAS-Nummer: 7411-22-5
Molekulargewicht: 161.3 g/mol
InChI-Schlüssel: DCXAZZQEURPCCG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-bis(methylsulfanyl)-1H-1,2,4-triazole is a heterocyclic compound characterized by the presence of sulfur and nitrogen atoms within its ring structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-bis(methylsulfanyl)-1H-1,2,4-triazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3,3-bis(methylsulfanyl)methylenemalononitrile with aromatic ketones in the presence of a base such as sodium hydroxide in dimethyl sulfoxide (DMSO). This reaction proceeds through a cascade mechanism involving the addition of the precursor to the ketone, elimination of a methylthiolate anion, and subsequent intramolecular cyclization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity while minimizing waste and energy consumption.

Analyse Chemischer Reaktionen

Types of Reactions: 3,5-bis(methylsulfanyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrogen atoms within the triazole ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like thiols or amines can be employed under mild conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Substituted triazole derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

3,5-bis(methylsulfanyl)-1H-1,2,4-triazole has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which 3,5-bis(methylsulfanyl)-1H-1,2,4-triazole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfur and nitrogen atoms within the triazole ring can form coordination bonds with metal ions, influencing the activity of metalloenzymes. Additionally, the compound can participate in hydrogen bonding and hydrophobic interactions, affecting the function of proteins and other biomolecules .

Vergleich Mit ähnlichen Verbindungen

    3,5-bis(trifluoromethyl)-1H-1,2,4-triazole: This compound features trifluoromethyl groups instead of methylsulfanyl groups, resulting in different chemical properties and reactivity.

    3,5-bis(methylsulfanyl)pyridine: A similar compound with a pyridine ring instead of a triazole ring, exhibiting different electronic and steric effects.

Uniqueness: 3,5-bis(methylsulfanyl)-1H-1,2,4-triazole is unique due to the presence of both sulfur and nitrogen atoms within its ring structure, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a versatile compound in scientific research .

Eigenschaften

CAS-Nummer

7411-22-5

Molekularformel

C4H7N3S2

Molekulargewicht

161.3 g/mol

IUPAC-Name

3,5-bis(methylsulfanyl)-1H-1,2,4-triazole

InChI

InChI=1S/C4H7N3S2/c1-8-3-5-4(9-2)7-6-3/h1-2H3,(H,5,6,7)

InChI-Schlüssel

DCXAZZQEURPCCG-UHFFFAOYSA-N

Kanonische SMILES

CSC1=NC(=NN1)SC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.